molecular formula C9H7N3OS B8303259 [(5-Amino-1,2-benzisothiazol-3-yl)oxy]acetonitrile

[(5-Amino-1,2-benzisothiazol-3-yl)oxy]acetonitrile

Cat. No.: B8303259
M. Wt: 205.24 g/mol
InChI Key: UFGALFIPBSUCQT-UHFFFAOYSA-N
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Description

[(5-Amino-1,2-benzisothiazol-3-yl)oxy]acetonitrile is a useful research compound. Its molecular formula is C9H7N3OS and its molecular weight is 205.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

2-[(5-amino-1,2-benzothiazol-3-yl)oxy]acetonitrile

InChI

InChI=1S/C9H7N3OS/c10-3-4-13-9-7-5-6(11)1-2-8(7)14-12-9/h1-2,5H,4,11H2

InChI Key

UFGALFIPBSUCQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NS2)OCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of iron powder (13.0 g, 0.233 mol) in a 5% acetic acid solution (65.0 mL) is heated to 50° C., treated portionwise with a mixture of [(5-nitro-1,2-benzisothiazol-3-yl)oxy]acetonitrile (11.0 g, 0.047 mol), acetic acid (100 mL) and ethyl acetate (65.0 mL), refluxed for two hours, cooled to 40° C., and filtered to remove solids. The phases are separated and the aqueous phase is extracted with ethyl acetate. The organic phase and the organic extracts are combined, washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the title product as an oil which is identified by NMR spectral analysis.
Quantity
11 g
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reactant
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100 mL
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65 mL
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65 mL
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reactant
Reaction Step Two
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13 g
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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